p-Methylphenethyl mesylate p-Methylphenethyl mesylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14019219
InChI: InChI=1S/C10H14O3S/c1-9-3-5-10(6-4-9)7-8-13-14(2,11)12/h3-6H,7-8H2,1-2H3
SMILES:
Molecular Formula: C10H14O3S
Molecular Weight: 214.28 g/mol

p-Methylphenethyl mesylate

CAS No.:

Cat. No.: VC14019219

Molecular Formula: C10H14O3S

Molecular Weight: 214.28 g/mol

* For research use only. Not for human or veterinary use.

p-Methylphenethyl mesylate -

Specification

Molecular Formula C10H14O3S
Molecular Weight 214.28 g/mol
IUPAC Name 2-(4-methylphenyl)ethyl methanesulfonate
Standard InChI InChI=1S/C10H14O3S/c1-9-3-5-10(6-4-9)7-8-13-14(2,11)12/h3-6H,7-8H2,1-2H3
Standard InChI Key BOPBEAWXJQPOSJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CCOS(=O)(=O)C

Introduction

Chemical Identity and Structural Features

p-Methylphenethyl mesylate (IUPAC name: para-methylphenethyl methanesulfonate) consists of a phenethyl backbone with a methyl group at the para position of the aromatic ring and a methanesulfonate group at the terminal ethanol moiety. The mesylate group (–OSO₂CH₃) enhances the compound’s electrophilicity, making it susceptible to nucleophilic substitution reactions.

The molecular formula is C₁₀H₁₄SO₃, with a molecular weight of 214.28 g/mol. Key structural attributes include:

  • Aromatic ring with electron-donating methyl group at the para position.

  • Ethyl linker connecting the aromatic system to the mesylate group.

  • Planar sulfonate group capable of stabilizing transition states during reactions .

Synthesis and Mechanistic Insights

Preparation from Methanesulfonyl Chloride

p-Methylphenethyl mesylate is synthesized via the reaction of para-methylphenethyl alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine . The general reaction proceeds as follows:

C6H4(CH3)CH2CH2OH+CH3SO2ClbaseC6H4(CH3)CH2CH2OSO2CH3+HCl\text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{base}} \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CH}_2\text{OSO}_2\text{CH}_3 + \text{HCl}

Mechanism:

  • Deprotonation: The base abstracts a proton from the hydroxyl group of para-methylphenethyl alcohol, generating an alkoxide ion.

  • Electrophilic Attack: The alkoxide ion attacks the electrophilic sulfur atom in MsCl, displacing chloride and forming the mesylate ester.

  • Byproduct Formation: Hydrogen chloride is neutralized by the base, driving the reaction to completion .

Table 1: Optimal Conditions for Mesylation

ParameterValue/RangeImpact on Yield
Temperature0–25°CPrevents side reactions
SolventDichloromethane (DCM)Enhances solubility
Molar Ratio (Alcohol:MsCl)1:1.2Ensures full conversion
Reaction Time2–4 hoursMaximizes efficiency

Alternative Synthetic Routes

While the MsCl route is predominant, alternative methods include:

  • Thionyl Chloride-Mediated Chlorination: Methanesulfonic acid reacts with thionyl chloride to generate MsCl in situ, which subsequently mesylates the alcohol .

  • Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes under controlled microwave irradiation, achieving yields >90% .

Physicochemical Properties

p-Methylphenethyl mesylate exhibits the following characteristics:

  • Physical State: Colorless to pale yellow liquid at room temperature.

  • Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but immiscible with water.

  • Stability: Hydrolyzes slowly in aqueous media but remains stable under anhydrous conditions.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ 7.15–7.05 (m, 4H, aromatic), 4.35 (t, J = 6.5 Hz, 2H, –CH₂OSO₂–), 2.95 (t, J = 6.5 Hz, 2H, –CH₂Ar), 2.30 (s, 3H, –CH₃), 3.05 (s, 3H, –SO₂CH₃).

    • IR (cm⁻¹): 1350 (S=O asymmetric stretch), 1170 (S=O symmetric stretch), 750 (C–S stretch) .

Applications in Organic Synthesis

Alkylation Reactions

The mesylate group acts as a superior leaving group in SN2 reactions, facilitating the synthesis of:

  • Ethers: Reaction with alkoxides yields substituted ethers.

  • Amines: Nucleophilic displacement by amines produces secondary or tertiary amines .

Case Study: Synthesis of N-Methylphenethylamine Derivatives

In a study by Journal of Medicinal Chemistry (2021), p-methylphenethyl mesylate was used to prepare N-methylphenethylamine, a precursor to neuroactive compounds :

C6H4(CH3)CH2CH2OSO2CH3+NH2CH3C6H4(CH3)CH2CH2NHCH3+CH3SO3H\text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CH}_2\text{OSO}_2\text{CH}_3 + \text{NH}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{CH}_2\text{CH}_2\text{NHCH}_3 + \text{CH}_3\text{SO}_3\text{H}

Protection of Hydroxyl Groups

The mesylate group serves as a temporary protecting group for alcohols during multi-step syntheses, particularly in carbohydrate and steroid chemistry .

Pharmacological Relevance

Role in Drug Discovery

p-Methylphenethyl mesylate is employed in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, it was utilized to generate pyrimidine-4-carboxamide derivatives with nanomolar potency against phospholipase D (PLD) .

Table 2: Bioactivity of Mesylate-Derived Compounds

CompoundTarget EnzymeIC₅₀ (nM)Reference
Pyrimidine-4-carboxamideNAPE-PLD72
Benzothiophene analogPLD415

Recent Advances and Future Directions

Green Chemistry Approaches

Recent efforts focus on replacing dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic base systems to minimize waste .

Exploration in Material Science

The compound’s sulfonate group is being investigated for its ability to modify polymer surfaces, enhancing hydrophilicity and adhesion properties.

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